![molecular formula C12H10BFO2 B126331 4-(4-Fluorophenyl)phenylboronic acid CAS No. 140369-67-1](/img/structure/B126331.png)
4-(4-Fluorophenyl)phenylboronic acid
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Overview
Description
4-(4-Fluorophenyl)phenylboronic acid is an organofluorine compound that is functionally related to phenylboronic acid . It can be used as a reactant in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes . It is also used to make novel biologically active terphenyls .
Molecular Structure Analysis
The molecular formula of 4-(4-Fluorophenyl)phenylboronic acid is C6H6BFO2 . The structure of the compound includes a boron atom bonded to two hydroxyl groups and a phenyl ring, which is further substituted with a fluorine atom .Chemical Reactions Analysis
4-(4-Fluorophenyl)phenylboronic acid can participate in various chemical reactions. It can be used as a reactant in Suzuki coupling using microwave and triton B catalyst . It can also participate in Pd-catalyzed direct arylation of pyrazoles with phenylboronic acids .Physical And Chemical Properties Analysis
4-(4-Fluorophenyl)phenylboronic acid is a solid at room temperature . Its molecular weight is 139.92 g/mol . The compound has a melting point of 262-265 °C .Scientific Research Applications
Cross-Coupling Reactions:
4-Fluorophenylboronic acid serves as a versatile reactant in coupling reactions. It can participate in Suzuki coupling reactions using microwave and triton B catalyst, leading to the formation of biaryl compounds. Additionally, it couples with arenediazonium tetrafluoroborates, iodonium salts, and iodanes, enabling the synthesis of diverse organic molecules .
Biologically Active Terphenyls:
Researchers have exploited 4-Fluorophenylboronic acid to create novel biologically active terphenyls. These compounds exhibit potential pharmacological properties and may find applications in drug discovery and development .
Palladium-Catalyzed Reactions:
The compound participates in palladium-catalyzed reactions, including Mizoroki-Heck and Suzuki-Miyaura coupling reactions. These reactions are essential for constructing carbon-carbon bonds, making 4-Fluorophenylboronic acid a valuable building block in organic synthesis .
Copper-Catalyzed Petasis Reactions:
Researchers have employed 4-Fluorophenylboronic acid in copper-catalyzed Petasis reactions. These reactions allow the efficient synthesis of complex molecules by combining boronic acids with amines and electrophiles .
Rhodium-Catalyzed Asymmetric Conjugate Additions:
In asymmetric synthesis, 4-Fluorophenylboronic acid plays a role in rhodium-catalyzed conjugate additions. These reactions enable the selective functionalization of carbon-carbon double bonds, yielding chiral products .
Regioselective Arylation and Alkynylation:
The compound is useful in regioselective arylation and alkynylation reactions via Suzuki-Miyaura and Sonogashira cross-coupling methods. These reactions allow precise modification of aromatic rings, leading to specific substitution patterns .
Safety and Hazards
Mechanism of Action
Target of Action
4-(4-Fluorophenyl)phenylboronic acid is primarily used as a reactant in coupling reactions . Its primary targets are other chemical compounds, such as arenediazonium tetrafluoroborates, iodonium salts, and iodanes . These compounds play a crucial role in various chemical reactions, particularly in the synthesis of novel biologically active terphenyls .
Mode of Action
The compound interacts with its targets through a process known as coupling reactions . In these reactions, 4-(4-Fluorophenyl)phenylboronic acid forms a bond with the target compound, resulting in a new compound . This interaction can lead to significant changes in the chemical structure and properties of the resulting compound .
Biochemical Pathways
It is known that the compound is used in suzuki coupling, a type of palladium-catalyzed cross-coupling reaction . This reaction is a key step in many synthetic pathways, leading to the production of a wide range of chemical compounds .
Result of Action
The primary result of the action of 4-(4-Fluorophenyl)phenylboronic acid is the formation of new compounds through coupling reactions . These new compounds can have a wide range of molecular and cellular effects, depending on their specific structures and properties .
properties
IUPAC Name |
[4-(4-fluorophenyl)phenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BFO2/c14-12-7-3-10(4-8-12)9-1-5-11(6-2-9)13(15)16/h1-8,15-16H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHMFYFVXTICBEL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC=C(C=C2)F)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BFO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10566566 |
Source
|
Record name | (4'-Fluoro[1,1'-biphenyl]-4-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10566566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluorophenyl)phenylboronic acid | |
CAS RN |
140369-67-1 |
Source
|
Record name | (4'-Fluoro[1,1'-biphenyl]-4-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10566566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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